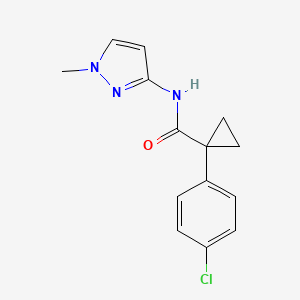
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as CPPC and has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In
Wirkmechanismus
CPPC exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that play a critical role in cancer cell growth, inflammation, and pain signaling pathways. Specifically, CPPC has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation and pain. Additionally, CPPC has been found to inhibit the activity of AKT, a protein that plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
CPPC has been found to have several biochemical and physiological effects. In cancer cells, CPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. In inflammation and pain management, CPPC has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit COX-2 activity, and reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
CPPC has several advantages as a research tool, including its ease of synthesis, low toxicity, and high specificity for its target enzymes and proteins. However, CPPC also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on CPPC. One promising avenue is the development of CPPC-based anticancer drugs. Another area of interest is the exploration of CPPC's potential as an anti-inflammatory and analgesic agent. Additionally, future research could focus on optimizing CPPC's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, there is a need for further research to elucidate CPPC's mechanism of action and identify potential off-target effects.
Synthesemethoden
CPPC can be synthesized using a straightforward process that involves the reaction of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid with 1-methyl-3-pyrazolylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting CPPC product can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
CPPC has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and pain management. In cancer treatment, CPPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In inflammation and pain management, CPPC has been found to have anti-inflammatory and analgesic effects, making it a potential alternative to traditional pain medications.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-9-6-12(17-18)16-13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJFOCEQFKFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

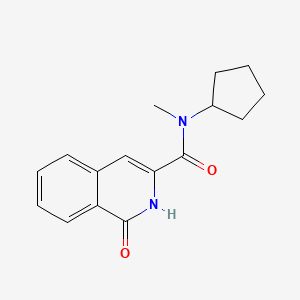
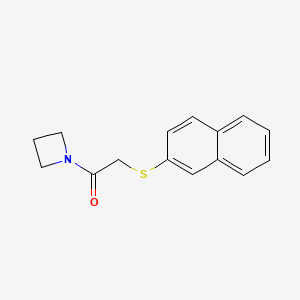

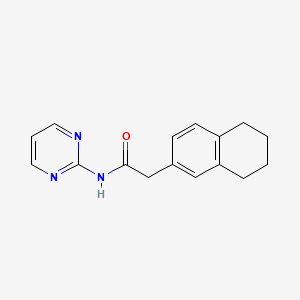
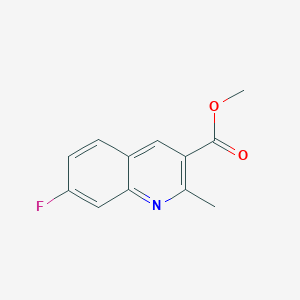

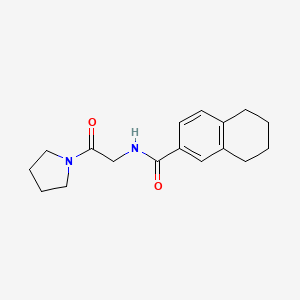
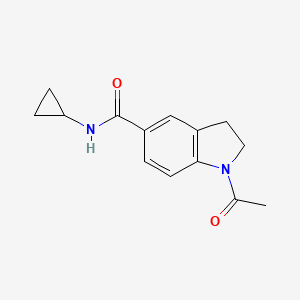
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)